3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
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Overview
Description
3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and the presence of a chlorine atom and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with ethylamine in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the pyridazine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved often include signal transduction mechanisms where the compound acts as an inhibitor or activator, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
- 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
- 3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Uniqueness
3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C9H12ClN3 |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
3-chloro-6-ethyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine |
InChI |
InChI=1S/C9H12ClN3/c1-2-13-4-3-8-7(6-13)5-9(10)12-11-8/h5H,2-4,6H2,1H3 |
InChI Key |
CGXVTTHMAVIIKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=NN=C(C=C2C1)Cl |
Origin of Product |
United States |
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